PSB-1434

Overview

Description

PSB-1434 is an inhibitor for monoamine oxidase B (MAO-B), with an IC50 of 1.59 nM . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of PSB-1434 is C14H9F2N3O . The molecular weight is 273.24 . The SMILES representation is O=C(NC1=CC=C(C(F)=C1)F)C2=CC3=C(C=C2)NN=C3 .Physical And Chemical Properties Analysis

The physical and chemical properties of PSB-1434 include a molecular weight of 273.24 and a molecular formula of C14H9F2N3O . The elemental composition is C, 61.54; H, 3.32; F, 13.91; N, 15.38; O, 5.86 .Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis of PSB-1434 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "triethylamine", "acetonitrile", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of triethylamine and acetonitrile to form an intermediate product.", "Step 2: The intermediate product is then treated with sodium hydroxide to form the final product.", "Step 3: The final product is purified by recrystallization using hydrochloric acid and water." ] } | |

CAS RN |

1619884-65-9 |

Product Name |

PSB-1434 |

Molecular Formula |

C14H9F2N3O |

Molecular Weight |

273.24 |

IUPAC Name |

N-(3,4-Difluorophenyl)-1H-indazole-5-carboxamide |

InChI |

InChI=1S/C14H9F2N3O/c15-11-3-2-10(6-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) |

InChI Key |

SFDOMGAQGMFHNI-UHFFFAOYSA-N |

SMILES |

O=C(C1=CC2=C(NN=C2)C=C1)NC3=CC=C(F)C(F)=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

PSB-1434; PSB 1434; PSB1434; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does PSB-1434 interact with MAO-B and what are the downstream effects of this interaction?

A1: While the specific binding interactions of PSB-1434 are not explicitly described in the provided abstract, it states that PSB-1434 and its related analogs act as competitive and reversible inhibitors of monoamine oxidase B (MAO-B) []. This suggests that PSB-1434 likely binds to the active site of MAO-B, preventing the enzyme from binding to its natural substrates, such as dopamine and phenylethylamine. Inhibition of MAO-B leads to increased levels of these neurotransmitters in the brain, which is a desired effect for treating neurological disorders like Parkinson's disease.

Q2: What is known about the structure-activity relationship (SAR) of PSB-1434 and its analogs?

A2: The research highlights the importance of the indazole or indole core structure, the carboxamide linker, and the substitution pattern on the phenyl ring for potent MAO-B inhibition []. Specifically, the 3,4-difluorophenyl group in PSB-1434 was found to be optimal for combining high potency and selectivity with favorable physicochemical properties []. The study also explored replacing the carboxamide with a methanimine linker, resulting in another potent class of MAO-B inhibitors, demonstrating the possibility for further structural modifications [].

Q3: Did the researchers use computational methods to study PSB-1434 and its interactions with MAO-B?

A3: Yes, the research employed computational docking studies to understand how PSB-1434 and its analogs interact with the MAO-B binding site []. These studies provided insights into the binding mode and helped explain the high potency observed for these inhibitors, even with their relatively small size [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

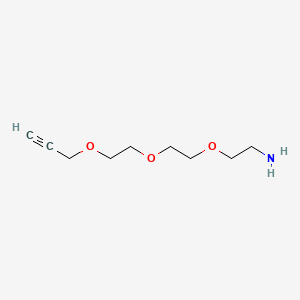

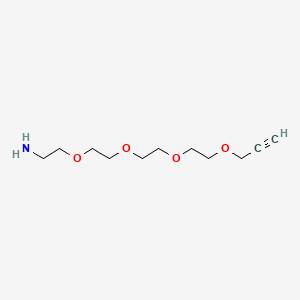

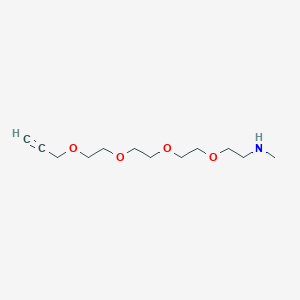

![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)